molecular formula C10H17N5O B13107664 1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

Cat. No.: B13107664
M. Wt: 223.28 g/mol
InChI Key: JQTKCNXHNQWHNH-UHFFFAOYSA-N
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Description

1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine bases are one of the main components of nucleic acids and have significant biological and chemical importance

Preparation Methods

The synthesis of 1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine involves several steps. One common method includes the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of potassium carbonate in aqueous ethanol at room temperature . The reaction conditions are carefully controlled to achieve a good yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include hydrazine hydrate, aniline, and various amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been studied for its binding affinity to carbonic anhydrase isozyme XIII, which is important in drug discovery .

Comparison with Similar Compounds

1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine can be compared with other pyrimidine derivatives, such as:

Properties

Molecular Formula

C10H17N5O

Molecular Weight

223.28 g/mol

IUPAC Name

1,1-diethyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine

InChI

InChI=1S/C10H17N5O/c1-4-15(5-2)9(11)14-10-12-7(3)6-8(16)13-10/h6H,4-5H2,1-3H3,(H3,11,12,13,14,16)

InChI Key

JQTKCNXHNQWHNH-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)/C(=N/C1=NC(=CC(=O)N1)C)/N

Canonical SMILES

CCN(CC)C(=NC1=NC(=CC(=O)N1)C)N

Origin of Product

United States

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